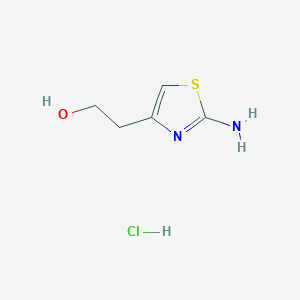

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride

Description

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride (CAS RN: 1609407-94-4) is a heterocyclic compound featuring a 2-aminothiazole core linked to an ethanol moiety, with a hydrochloride counterion. Its molecular formula is C₅H₉ClN₂OS, and it has a molecular weight of 180.65 g/mol . This compound is typically stored at frozen temperatures (-20°C) and transported on dry ice to ensure stability .

The 2-aminothiazole scaffold is pharmacologically significant, often serving as a building block in drug discovery due to its hydrogen-bonding capabilities and structural rigidity . In this derivative, the ethanol group enhances solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry. For instance, it has been utilized as an intermediate in synthesizing bi-heterocyclic hybrids for migraine relief and antimicrobial agents .

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS.ClH/c6-5-7-4(1-2-8)3-9-5;/h3,8H,1-2H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRSIFTUJIXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Based on Thiazole Ring Formation via Cyclization

- Starting from thiourea derivatives and α-haloketones or α-haloalcohols , cyclization occurs under basic or acidic conditions to form the thiazole ring.

- The ethanol and amino functionalities are introduced via nucleophilic substitution or addition reactions.

This route is advantageous for its straightforwardness but may require extensive purification to remove residual reagents.

Hydroxyethylation of Thiazole Derivatives

- Reacting 2-aminothiazole with ethylene oxide under basic conditions yields 2-(2-amino-1,3-thiazol-4-yl)ethanol.

- The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or ethanol, with potassium hydroxide as a base.

| Parameter | Specification | Reference |

|---|---|---|

| Solvent | DMF or ethanol | , |

| Base | KOH or NaOH | |

| Temperature | 50-80°C | , |

| Time | 4-12 hours | , |

| Yield | 70-85% | , |

Note: The process often involves purification via recrystallization or chromatography.

Synthesis via Intermediates and Salt Formation

- Step 1: Synthesis of an amino alcohol intermediate, such as (R)-l-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol , via nucleophilic substitution or reductive amination.

- Step 2: Catalytic hydrogenation reduces nitro groups to amino groups.

- Step 3: Reaction with 2-aminothiazol-4-acetic acid under coupling conditions (e.g., using carbodiimides or peptide coupling reagents) forms the target compound.

Solvent Selection and Reaction Optimization

Optimal reaction conditions involve controlling temperature, reagent stoichiometry, and reaction time to maximize yield and purity.

Purification and Salt Formation

Post-synthesis, purification typically involves:

- Recrystallization from ethanol, water, or their mixtures.

- Chromatography for complex mixtures.

- Drying under vacuum to remove residual solvents.

The hydrochloride salt is formed by treating the free base or amino alcohol with hydrochloric acid in an appropriate solvent, usually ethanol or ether, followed by filtration and drying.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.

Major Products

Oxidation: Formation of 2-(2-Amino-1,3-thiazol-4-yl)acetaldehyde.

Reduction: Formation of 2-(2-Amino-1,3-thiazol-4-yl)ethanamine.

Substitution: Formation of 2-(2-Amino-1,3-thiazol-4-yl)ethyl halides.

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In medicinal applications, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 2-(2-amino-1,3-thiazol-4-yl)ethanol hydrochloride and related compounds:

Key Differences and Implications

Ethanol vs. Methanol Derivatives: The ethanol derivative (180.65 g/mol) has a longer carbon chain than the methanol analog (166.63 g/mol), which may improve aqueous solubility and bioavailability . The methanol derivative’s smaller size could enhance membrane permeability but reduce hydrogen-bonding capacity compared to the ethanol variant .

Ester vs. Alcohol Functional Groups: Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride contains an ester group, increasing lipophilicity and making it a versatile precursor for nucleophilic substitution reactions (e.g., hydrazide formation) . In contrast, the ethanol derivative’s hydroxyl group enables direct participation in hydrogen-bonding networks, critical for crystallography and target binding .

Complex Structures (Cefotiam HCl): Cefotiam HCl incorporates the 2-aminothiazole group into a cephalosporin framework, leveraging the thiazole’s electron-rich nature to enhance β-lactam stability and bacterial target affinity . This contrasts with simpler derivatives, which lack the macrocyclic architecture required for antibiotic activity.

Hybrid Systems (Coumarin-Thiazole): 3-(2-Amino-1,3-thiazol-4-yl)coumarin merges the thiazole’s rigidity with coumarin’s fluorescence, enabling applications in bioimaging and photodynamic therapy . The ethanol derivative’s lack of extended conjugation limits its optical properties but simplifies synthetic routes .

Biological Activity

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride is a thiazole derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial, anticancer, and enzyme inhibition contexts. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Molecular Formula: C5H8N2OS·HCl

Molecular Weight: 186.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as α-glucosidase and topoisomerase II. Inhibition of topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity: It exhibits antibacterial and antifungal properties against a range of pathogens, including Gram-positive bacteria and fungi. Its effectiveness is often measured through Minimum Inhibitory Concentration (MIC) assays .

Antimicrobial Properties

Table 1 summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 5.64 | Bactericidal |

| Escherichia coli | 13.40 | Bactericidal |

| Candida albicans | 16.69 | Fungicidal |

| Fusarium oxysporum | 56.74 | Fungicidal |

Anticancer Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. Table 2 presents findings from in vitro studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A172 (Glioblastoma) | 20.0 | Significant inhibition |

| B16F10 (Melanoma) | 15.5 | Significant inhibition |

| MDA-MB-231 (Breast) | 18.0 | Significant inhibition |

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar MIC values achieved . This indicates potential for development as a novel anti-tubercular agent.

- Anticancer Research : Another study evaluated the effects of this compound on human cancer cell lines, revealing that it induces apoptosis through the activation of caspases and modulation of cell cycle proteins . The results suggest that the compound may serve as a lead structure for further anticancer drug development.

Q & A

Q. Why do crystallographic studies report different space groups for the same compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.